(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol (2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240645
InChI: InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol

CAS No.:

Cat. No.: VC18240645

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

(2s)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name (2S)-2-amino-2-(2-propan-2-ylphenyl)ethanol
Standard InChI InChI=1S/C11H17NO/c1-8(2)9-5-3-4-6-10(9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1
Standard InChI Key KGRGRVGAAGZGCB-LLVKDONJSA-N
Isomeric SMILES CC(C)C1=CC=CC=C1[C@@H](CO)N
Canonical SMILES CC(C)C1=CC=CC=C1C(CO)N

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol is defined by the IUPAC name (2S)-2-amino-2-(2-propan-2-ylphenyl)ethanol, with the systematic name reflecting its absolute (S) configuration at the chiral center. The compound’s structure comprises:

  • A 2-isopropylphenyl group (ortho-substituted aromatic ring).

  • An ethanolamine backbone with hydroxyl (-OH) and primary amine (-NH2) groups on adjacent carbons.

Molecular Formula and Weight

The molecular formula C11H17NO corresponds to a molecular weight of 179.26 g/mol, as calculated from isotopic composition. Comparative analysis with its 4-isopropylphenyl analog (PubChem CID: 42579723) reveals identical molecular formulas but divergent stereoelectronic properties due to substituent positioning .

Table 1: Structural Comparison of Isopropyl-Substituted Amino Alcohols

Compound NameSubstituent PositionMolecular FormulaMolecular Weight (g/mol)PubChem CID
(2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-olorthoC11H17NO179.2655278417
(2S)-2-Amino-2-[4-(propan-2-yl)phenyl]ethan-1-olparaC11H17NO179.2642579723
(2R)-2-Amino-2-[4-(propan-2-yl)phenyl]ethan-1-olpara (R-configuration)C11H17NO179.2610065286

Stereochemistry and Optical Activity

The (S) configuration at the chiral center is critical for interactions in enantioselective catalysis and biological systems. The ortho-isopropyl group introduces steric hindrance, altering the compound’s conformational flexibility compared to para-substituted analogs . The Canonical SMILES string CC(C)C1=CC=CC=C1C@@HN explicitly denotes the (S) configuration via the @@H notation.

Synthesis and Preparation

Synthetic Routes

(2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol is typically synthesized through stereoselective reduction of corresponding α-amino ketones or via resolution of racemic mixtures. Patent literature (e.g., WO2014136047A2) describes analogous methods for related 2-amino-1,3-propanediol derivatives, involving:

  • Michael addition of nitromethane to α,β-unsaturated ketones.

  • Catalytic hydrogenation of nitro intermediates to amines .

  • Chiral auxiliary-mediated synthesis to enforce the desired (S) configuration.

Key Reaction Steps

For this compound, a plausible pathway involves:

  • Friedel-Crafts alkylation of benzene derivatives to install the isopropyl group.

  • Mannich reaction to introduce the aminoethanol moiety.

  • Enantiomeric enrichment via crystallization or chromatography .

Physicochemical Properties

Spectral Characteristics

While experimental spectra for this specific compound are unavailable, related amino alcohols exhibit:

  • IR: Broad O-H and N-H stretches (~3300 cm⁻¹), C-N bends (~1350 cm⁻¹).

  • NMR: Distinct splitting patterns for diastereotopic protons adjacent to the chiral center .

Solubility and Stability

The ortho-isopropyl group enhances hydrophobicity compared to para isomers, reducing aqueous solubility. Stability under acidic conditions is moderate due to protonation of the amine group.

Applications and Biological Relevance

Asymmetric Catalysis

Chiral amino alcohols serve as ligands in transition-metal catalysts for enantioselective reactions. The (S) configuration enables precise stereocontrol in aldol additions and epoxidations .

Pharmaceutical Intermediates

This compound is a potential precursor to β-blockers or neuromodulators, where the ortho-substituent may influence receptor binding affinity.

Research Findings and Future Directions

Comparative Studies

Table 2 highlights unresolved questions regarding the biological activity and catalytic efficiency of (2S)-2-Amino-2-[2-(propan-2-yl)phenyl]ethan-1-ol compared to its isomers.

Table 2: Research Gaps and Proposed Studies

AspectCurrent Knowledge GapProposed Investigation
Catalytic ActivityLimited data on enantioselectivityScreen in asymmetric hydrogenation
ToxicityNo in vitro cytotoxicity studiesMTT assays in mammalian cell lines
SolubilityPoor aqueous solubilityCo-crystallization with cyclodextrins

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